

Technical Support Center: Optimizing Buquinolate Concentration

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Compound of Interest

Compound Name: Buquinolate

Cat. No.: B1668063

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This guide provides technical support for researchers, scientists, and drug development professionals working to optimize the concentration of **Buquinolate** in poultry feed for the prevention of coccidiosis.

Frequently Asked Questions (FAQs)

Q1: What is **Buquinolate** and what is its primary application in poultry?

Buquinolate is a synthetic, quinolone-derived anticoccidial agent. Its primary application is as a feed additive for the prevention (prophylaxis) of coccidiosis in broiler chickens. It is effective against several key pathogenic *Eimeria* species, including *E. tenella*, *E. necatrix*, *E. acervulina*, and *E. maxima*.^[1] **Buquinolate** acts as a coccidiostat, meaning it arrests the development of the parasite rather than killing it outright.^[2]

Q2: What is the mechanism of action for **Buquinolate**?

Buquinolate inhibits the growth of *Eimeria* parasites by disrupting their cellular respiration. Specifically, it blocks the electron transport chain within the parasite's mitochondria at a point near cytochrome b.^[3] This action deprives the parasite of the energy required for development, primarily affecting the early sporozoite stage of its lifecycle.^[4]

Q3: What is a typical starting concentration for **Buquinolate** in poultry feed during an experiment?

Published studies have demonstrated the efficacy of **Buquinolate** at concentrations including 0.0055%, 0.00825%, and 0.011% in the feed.[1] For initial dose-finding or efficacy studies, starting with a concentration within this range, such as 0.00825% (82.5 ppm), is a common practice.

Q4: What are the clinical signs of coccidiosis that **Buquinolate** is intended to prevent?

Clinical signs of coccidiosis include reduced feed and water consumption, decreased growth rate, lethargy, ruffled feathers, and watery or bloody diarrhea.[5][6] In severe outbreaks, mortality can be high.[7] Subclinical infections are also common, where birds may appear healthy but suffer from poor weight gain and feed conversion.[6]

Q5: Is **Buquinolate** toxic at high concentrations?

Buquinolate has a high safety margin. Studies have shown that even at a concentration of 0.088%, which is significantly higher than the effective dose, it produced no signs of toxicosis in broiler chickens.[8] However, it is crucial to adhere to experimentally determined optimal concentrations to avoid unnecessary cost and ensure safety.

Troubleshooting Guide

Q: We are administering **Buquinolate** at a standard concentration, but our flock's performance (weight gain, FCR) is poor. What could be the issue?

A: This could be indicative of subclinical coccidiosis, which can occur even with medication in the feed.[6]

- **Check for Drug Resistance:** The continuous use of any anticoccidial can lead to the development of resistant *Eimeria* strains.[2][9] It is advisable to conduct an Anticoccidial Sensitivity Test (AST) using isolates from your facility to confirm **Buquinolate**'s efficacy.
- **Verify Feed Mixing:** Improper or uneven mixing of the **Buquinolate** premix into the feed can result in "hot spots" or areas with little to no active drug, leading to pockets of unprotected birds.
- **Evaluate Parasite Challenge Level:** An overwhelmingly high oocyst challenge in the environment can sometimes overcome the protective effects of a coccidiostat. Review and

enhance biosecurity and litter management practices to reduce exposure.[10]

- Rule out Other Factors: Poor performance can be caused by numerous other factors, including other diseases, poor nutrition, or mycotoxins in the feed.[11]

Q: Our birds on **Buquinolate**-medicated feed are showing intestinal lesions upon necropsy. Does this mean the drug is failing?

A: Not necessarily. Since **Buquinolate** is a coccidiostat, it inhibits parasite development but doesn't eliminate it completely.[2]

- Lesion Scoring: The presence of some lesions is not uncommon, especially in controlled studies with a high challenge dose. The key is to quantify this using a standardized lesion scoring system (e.g., Johnson and Reid, 1970). Medicated birds should have significantly lower lesion scores compared to unmedicated, infected controls.[12]
- Drug Withdrawal: If **Buquinolate** is withdrawn from the feed, latent infections can sometimes resume their development, leading to the appearance of lesions several days later.[7]
- Resistance: As with performance issues, the presence of severe lesions warrants an investigation into potential drug resistance.

Q: Can **Buquinolate** be used in combination with other anticoccidial drugs?

A: Yes, combination therapies and shuttle programs are common strategies in the poultry industry to manage coccidiosis and mitigate resistance.[2] Synergism has been demonstrated between quinolones like **Buquinolate** and other anticoccidials such as clopidol.[3] Any combination protocol should be thoroughly tested in controlled studies to establish both safety and efficacy.

Data Presentation

The following tables summarize typical performance indicators from battery cage studies evaluating **Buquinolate**. Data is synthesized for illustrative purposes based on findings from efficacy trials.[7]

Table 1: Effect of **Buquinolate** Concentration on Broiler Performance (7 Days Post-Infection)

Treatment Group	Concentration	Avg. Weight Gain (% of Uninfected Control)	Feed Conversion Ratio (FCR)	Mortality Rate (%)
Infected, Unmedicated	0%	-5% (Weight Loss)	2.80	68%
Buquinolate	0.00825%	93%	1.65	0%
Buquinolate	0.011%	95%	1.62	0%
Uninfected, Unmedicated	0%	100%	1.60	0%

Table 2: Efficacy of **Buquinolate** Against Different Eimeria Species

Eimeria Species Challenge	Buquinolate Concentration	Average Lesion Score (0-4 Scale)	Oocyst Shedding (OPG)
E. tenella (Infected Control)	0%	3.5	High
E. tenella	0.00825%	0.5	Very Low
E. acervulina (Infected Control)	0%	3.2	High
E. acervulina	0.00825%	0.4	Very Low
Mixed Species (Infected Control)	0%	3.8	High
Mixed Species	0.00825%	0.8	Very Low

Experimental Protocols

Protocol: Battery Cage Anticoccidial Sensitivity Test (AST)

This protocol outlines a standard battery study to evaluate the efficacy of different **Buquinolate** concentrations against a specific Eimeria field isolate. This design is consistent with FDA

recommendations for evaluating anticoccidial drugs.[\[12\]](#)

1. Objective: To determine the optimal concentration of **Buquinolate** for the prevention of coccidiosis by measuring its effect on weight gain, feed conversion, mortality, and intestinal lesion scores.

2. Materials:

- Day-old broiler chicks (from a commercial, coccidia-free source).
- Wire-floored battery cages.
- Unmedicated starter feed mash.
- **Buquinolate** premix.
- Sporulated oocysts of the target Eimeria species (field isolate).
- Fecal collection trays, microscope, McMaster slides for oocyst counts.

3. Experimental Design:

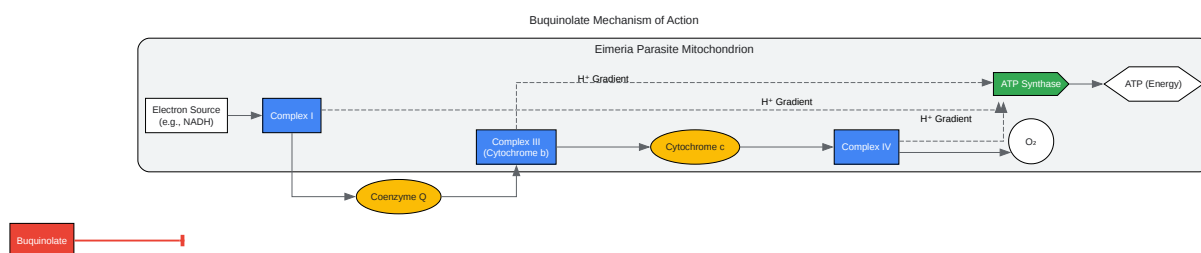
- Groups: Establish a minimum of five groups, with at least 4 replicate cages per group and 10 birds per cage.
 - Group 1: Uninfected, Unmedicated Control (UUC)
 - Group 2: Infected, Unmedicated Control (IUC)
 - Group 3: Infected, Medicated (**Buquinolate** - Low Conc., e.g., 0.0055%)
 - Group 4: Infected, Medicated (**Buquinolate** - Mid Conc., e.g., 0.00825%)
 - Group 5: Infected, Medicated (**Buquinolate** - High Conc., e.g., 0.011%)
- Acclimation (Day 0-14): Raise all chicks on unmedicated feed to 14 days of age.
- Treatment (Day 14-21):

- Switch all groups except UUC and IUC to their respective medicated feeds.
- Weigh all birds individually.
- Infection (Day 16):
 - Infect all birds in Groups 2-5 orally with a pre-titrated dose of sporulated oocysts (e.g., 50,000 oocysts/bird for *E. tenella*). Group 1 receives a sham inoculum (e.g., saline).
- Data Collection (Day 16-21):
 - Record daily mortality.
 - Monitor clinical signs (droppings, posture, activity).
- Termination and Necropsy (Day 21):
 - Record final body weights and calculate weight gain and FCR for each cage.
 - Humanely euthanize a subset of birds from each cage (e.g., 5 birds/cage).
 - Perform necropsy and score intestinal lesions according to the Johnson and Reid (1970) method. The specific intestinal region scored depends on the *Eimeria* species used.

4. Data Analysis:

- Analyze weight gain, FCR, and lesion scores using ANOVA.
- Compare treatment groups using a post-hoc test (e.g., Duncan's multiple range test).
- Calculate percent efficacy relative to the infected and uninfected controls.

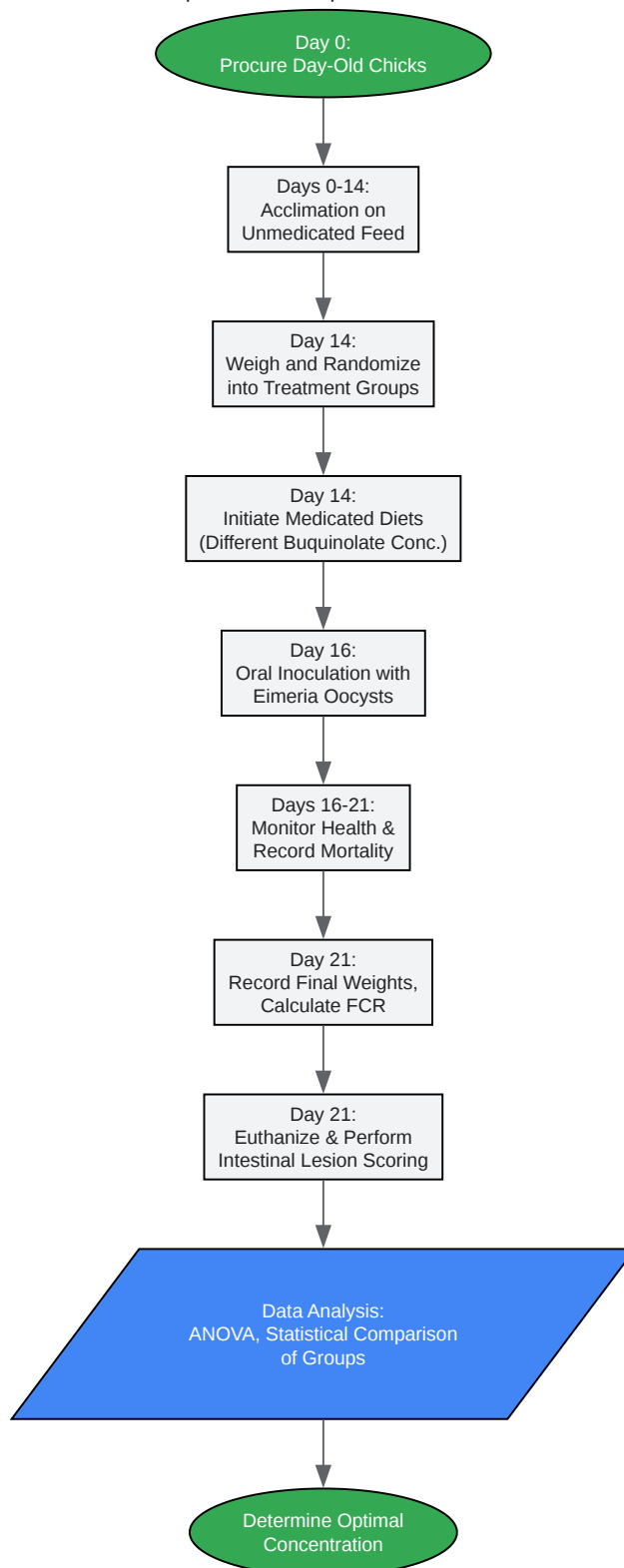
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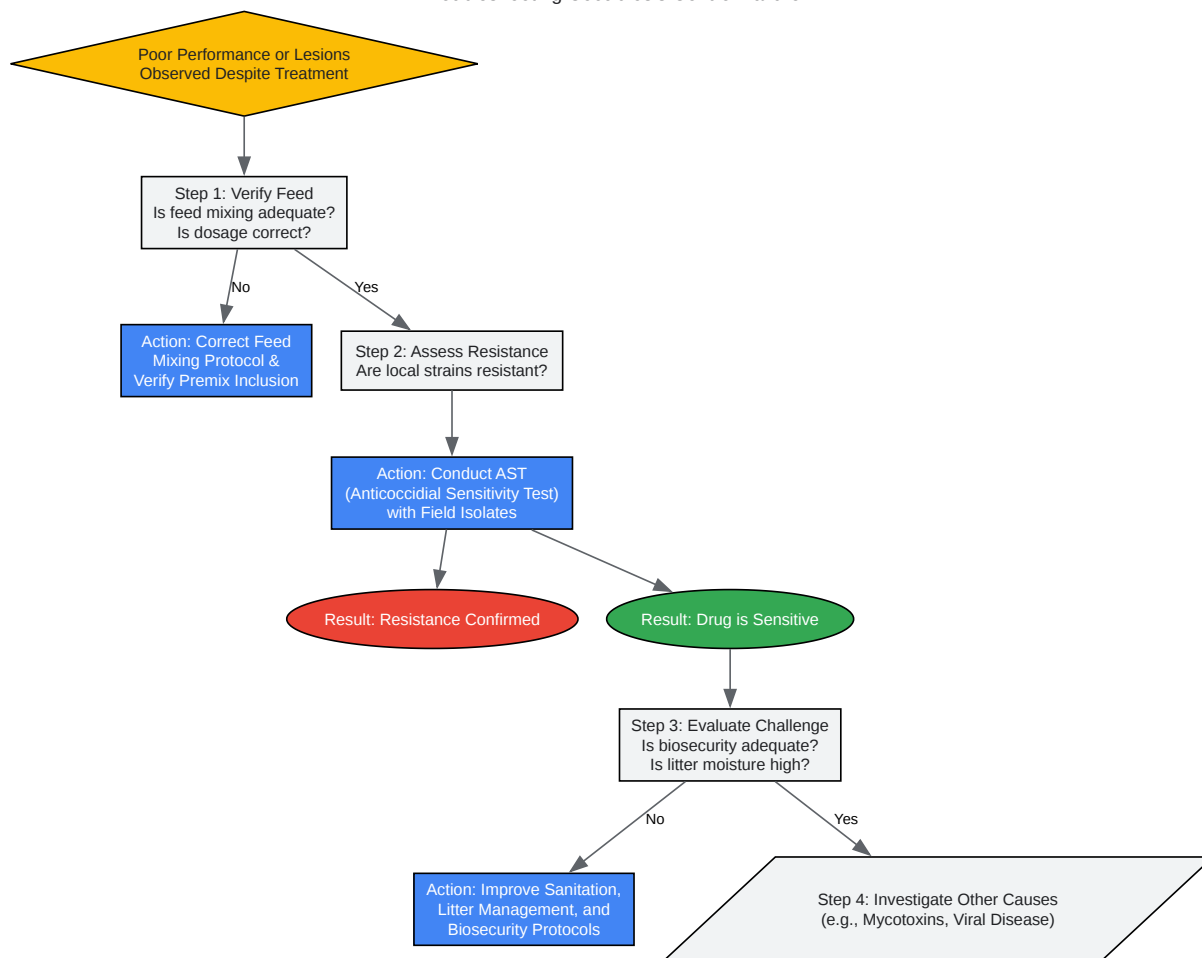
Caption: **Buquinolate** inhibits the mitochondrial electron transport chain at Complex III.

Dose Optimization Experimental Workflow

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Caption: Workflow for a battery cage study to determine optimal **Buquinolate** dose.

Troubleshooting Coccidiosis Control Failure

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